(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate
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Overview
Description
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction involving the sulfamate group (a sulfate mimic) and the fGly residue. This interaction results in the sulfamoylation and inactivation of the catalytic site of STS . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .
Biochemical Pathways
The inhibition of STS by this compound affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This disruption can have downstream effects on various hormonal processes, including those involved in the progression of hormone-dependent cancers .
Pharmacokinetics
The compound’s potent inhibitory activity against sts suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of STS, leading to a decrease in the production of active estrogens and androgens . This can potentially slow the growth of hormone-dependent cancers, such as breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate typically involves the formation of the triazole ring followed by the introduction of the phenylcarbamate group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The phenylcarbamate group can then be introduced through a reaction with phenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.
Phenylcarbamates: Compounds with a phenylcarbamate group but different core structures.
Uniqueness
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is unique due to the combination of the triazole ring and phenylcarbamate moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(17-13-7-3-1-4-8-13)22-12-14-11-20(19-18-14)15-9-5-2-6-10-15/h1-11H,12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQSGYIUXWSWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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